2-(4-{[(ADAMANTAN-1-YL)AMINO]METHYL}-2-BROMO-6-ETHOXYPHENOXY)-N-TERT-BUTYLACETAMIDE
Beschreibung
2-(4-{[(ADAMANTAN-1-YL)AMINO]METHYL}-2-BROMO-6-ETHOXYPHENOXY)-N-TERT-BUTYLACETAMIDE is a complex organic compound that features an adamantyl group, a bromo-substituted phenoxy group, and an acetamide moiety
Eigenschaften
Molekularformel |
C25H37BrN2O3 |
|---|---|
Molekulargewicht |
493.5 g/mol |
IUPAC-Name |
2-[4-[(1-adamantylamino)methyl]-2-bromo-6-ethoxyphenoxy]-N-tert-butylacetamide |
InChI |
InChI=1S/C25H37BrN2O3/c1-5-30-21-10-19(9-20(26)23(21)31-15-22(29)28-24(2,3)4)14-27-25-11-16-6-17(12-25)8-18(7-16)13-25/h9-10,16-18,27H,5-8,11-15H2,1-4H3,(H,28,29) |
InChI-Schlüssel |
QTBBQGIDOXRZAD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNC23CC4CC(C2)CC(C4)C3)Br)OCC(=O)NC(C)(C)C |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)CNC23CC4CC(C2)CC(C4)C3)Br)OCC(=O)NC(C)(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(ADAMANTAN-1-YL)AMINO]METHYL}-2-BROMO-6-ETHOXYPHENOXY)-N-TERT-BUTYLACETAMIDE typically involves multiple steps, starting with the preparation of the adamantylamine derivative. The adamantylamine is then reacted with a bromo-substituted phenol derivative under specific conditions to form the intermediate compound. This intermediate is further reacted with tert-butyl acetamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-{[(ADAMANTAN-1-YL)AMINO]METHYL}-2-BROMO-6-ETHOXYPHENOXY)-N-TERT-BUTYLACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromo group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug development.
Medicine: Its potential bioactivity could be explored for therapeutic applications, such as antiviral or anticancer agents.
Industry: The compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of 2-(4-{[(ADAMANTAN-1-YL)AMINO]METHYL}-2-BROMO-6-ETHOXYPHENOXY)-N-TERT-BUTYLACETAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantyl group could play a role in enhancing the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{4-[(1-adamantylamino)methyl]-2-methoxyphenoxy}-N-(tert-butyl)acetamide
- 2-{4-[(2-adamantylamino)methyl]phenoxy}-N-(tert-butyl)acetamide
Uniqueness
2-(4-{[(ADAMANTAN-1-YL)AMINO]METHYL}-2-BROMO-6-ETHOXYPHENOXY)-N-TERT-BUTYLACETAMIDE is unique due to the presence of the bromo and ethoxy groups, which can impart distinct chemical and physical properties compared to its analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
